N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9004519
InChI: InChI=1S/C18H18N4O2S/c1-22-15-9-5-4-8-14(15)20-18(22)25-12-17(23)21-19-11-13-7-3-6-10-16(13)24-2/h3-11H,12H2,1-2H3,(H,21,23)/b19-11+
SMILES: CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3OC
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.4 g/mol

N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

CAS No.:

Cat. No.: VC9004519

Molecular Formula: C18H18N4O2S

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide -

Specification

Molecular Formula C18H18N4O2S
Molecular Weight 354.4 g/mol
IUPAC Name N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C18H18N4O2S/c1-22-15-9-5-4-8-14(15)20-18(22)25-12-17(23)21-19-11-13-7-3-6-10-16(13)24-2/h3-11H,12H2,1-2H3,(H,21,23)/b19-11+
Standard InChI Key MKVUJAZAVIZOAW-YBFXNURJSA-N
Isomeric SMILES CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3OC
SMILES CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3OC
Canonical SMILES CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3OC

Introduction

Anticancer Activity

The compound’s benzimidazole core has been linked to anticancer properties due to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells.

Cell LineIC50 (µM)Standard Drug (5-FU)
HCT116 (Colon)~5 µM~10 µM
A549 (Lung)~7 µM~12 µM

The Schiff base functionality contributes to selective cytotoxicity against cancer cells while sparing normal cells.

  • Spectroscopic Characterization
    The compound can be characterized using standard analytical techniques:

  • Infrared Spectroscopy (IR):

    • νC=N\nu_{C=N}: ~1600 cm1^{-1}

    • νNH\nu_{NH}: ~3300 cm1^{-1}

    • νCS\nu_{C-S}: ~690 cm1^{-1}

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H: Signals for aromatic protons (~7–8 ppm), methoxy group (~3.8 ppm), and hydrazone NH (~9 ppm).

    • 13C^{13}C: Peaks corresponding to carbonyl carbon (~165 ppm) and aromatic carbons (~120–140 ppm).

  • Mass Spectrometry:

    • Molecular ion peak at m/z=340m/z = 340, confirming molecular weight.

  • Applications and Future Directions

Drug Development

The compound shows promise as a lead molecule for developing drugs targeting bacterial infections and cancer therapy due to its dual antimicrobial and anticancer properties.

Molecular Docking Studies

Preliminary computational studies suggest that the compound binds strongly to active sites of DHFR and bacterial DNA gyrase, highlighting its potential for further optimization.

Derivative Synthesis

Future work could focus on modifying the methoxy group or benzimidazole ring to enhance activity or reduce toxicity.

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